Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide

Hydrolytic stability Bioconjugation Aqueous-phase coupling

Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (CAS 1985700-36-4) belongs to the potassium organotrifluoroborate (RBF₃K) class of reagents. Its molecular formula is C₇H₄BF₆KO, with a molecular weight of 268.01 g/mol.

Molecular Formula C7H4BF6KO
Molecular Weight 268.01
CAS No. 1985700-36-4
Cat. No. B3049226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide
CAS1985700-36-4
Molecular FormulaC7H4BF6KO
Molecular Weight268.01
Structural Identifiers
SMILES[B-](C1=CC=CC=C1OC(F)(F)F)(F)(F)F.[K+]
InChIInChI=1S/C7H4BF6O.K/c9-7(10,11)15-6-4-2-1-3-5(6)8(12,13)14;/h1-4H;/q-1;+1
InChIKeyOLPCXJRQEGLZCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (CAS 1985700-36-4): Technical Specifications and Procurement-Relevant Classification


Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (CAS 1985700-36-4) belongs to the potassium organotrifluoroborate (RBF₃K) class of reagents. Its molecular formula is C₇H₄BF₆KO, with a molecular weight of 268.01 g/mol . The compound exists as a crystalline salt incorporating an ortho-trifluoromethoxy-substituted phenyl ring bonded to a trifluoroborate anion with a potassium counterion. Organotrifluoroborates are recognized as protected boronic acid surrogates that offer substantially enhanced bench stability relative to their boronic acid counterparts, a property systematically documented for the broader RBF₃K class [1]. As of 2026, the peer-reviewed literature contains minimal dedicated studies featuring this specific compound; consequently, the majority of evidence supporting its differentiation derives from well-characterized class-level properties of potassium aryltrifluoroborates.

Why Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (CAS 1985700-36-4) Cannot Be Replaced by Generic Boronic Acids or Boronate Esters


Substituting this potassium aryltrifluoroborate with a corresponding boronic acid or boronate ester introduces quantifiable differences in storage stability, reaction reproducibility, and functional group tolerance that directly impact experimental outcomes. Boronic acids are prone to competitive protodeboronation and require significant excesses to ensure complete electrophile consumption, while their variable hydration states and susceptibility to air oxidation create batch-to-batch inconsistency [1]. Boronate esters mitigate some of these issues but exhibit sluggish reactivity in many Suzuki–Miyaura couplings and remain sensitive to hydrolytic conditions [2]. Potassium organotrifluoroborates, by contrast, are crystalline solids that are indefinitely stable to air and moisture under standard laboratory storage, enabling precise stoichiometric control and eliminating the need for freshly prepared or in situ generated reagents [3]. The evidence detailed in Section 3 quantifies these differential advantages.

Quantitative Differentiation Evidence for Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (CAS 1985700-36-4) Versus In-Class Alternatives


Hydrolytic Stability: RBF₃K Salts Remain Intact in Aqueous and Tris Buffers Versus Rapid Phosphate-Promoted Degradation

A systematic stability study of potassium organotrifluoroborates demonstrated that in D₂O and TRIS buffers, these compounds exhibit high stability with minimal hydrolysis, whereas exposure to phosphate buffer triggers rapid degradation [1]. This buffer-dependent stability profile enables controlled activation under physiological conditions and supports their utility in aqueous Suzuki–Miyaura couplings and bioconjugation applications. The finding that potassium organotrifluoroborates increased protease inhibition by at least one order of magnitude over corresponding boronates suggests enhanced binding interactions attributable to the trifluoroborate moiety [1].

Hydrolytic stability Bioconjugation Aqueous-phase coupling

Reaction Atmosphere Tolerance: Open-Air Suzuki–Miyaura Coupling with Aryltrifluoroborates

Molander and Biolatto reported that potassium aryl- and heteroaryltrifluoroborates undergo Suzuki–Miyaura cross-coupling with aryl bromides under ligandless conditions, and reactions can generally be carried out in an open atmosphere [1]. This contrasts with many boronic acids and trialkylboranes, which require rigorous air-free techniques and in situ preparation to avoid decomposition [2]. The ability to conduct reactions without inert atmosphere simplifies experimental setup and enhances reproducibility across different laboratory settings.

Suzuki–Miyaura coupling Air-stable reagents Ligandless catalysis

Indefinite Shelf Stability of Potassium Organotrifluoroborates Under Ambient Storage

Potassium organotrifluoroborates are reported to be indefinitely stable to air and moisture under standard laboratory storage conditions [1]. This represents a significant practical advantage over boronic acids, which are susceptible to air oxidation, variable hydration states, and gradual decomposition that can alter effective molarity and compromise reaction reproducibility [2]. The crystalline nature of RBF₃K salts ensures consistent physical form and accurate stoichiometric dispensing over extended storage periods.

Shelf stability Long-term storage Reagent reliability

Functional Group Tolerance: Organotrifluoroborates Retain the C–B Bond During Remote Manipulations

The trifluoroborate moiety exhibits stability toward numerous reagents that are often problematic for other boron species, enabling remote functional groups within the organotrifluoroborate to be manipulated while retaining the valuable carbon-boron bond . This orthogonal stability allows the trifluoroborate handle to survive transformations such as oxidations, reductions, and nucleophilic substitutions that would degrade boronic acids or boronate esters. The o-trifluoromethoxy substituent on the phenyl ring represents an electron-withdrawing group that may influence both the stability and reactivity profile of this specific derivative.

Functional group tolerance Orthogonal reactivity Late-stage functionalization

Reduced Protodeboronation Versus Alkylboronic Acids in Cross-Coupling

Reactions involving the cross-coupling of alkylboronic acids suffer from competitive protodeboronation, necessitating significant excesses of the boronic acid to ensure complete consumption of the electrophilic coupling partner [1]. In contrast, alkyltrifluoroborates exhibit markedly reduced protodeboronation, allowing near-stoichiometric usage and improving atom economy. While this evidence pertains to alkyl derivatives, the underlying boron hybridization and coordination environment are conserved in aryltrifluoroborates, suggesting similar advantages for the title compound in cross-coupling applications.

Protodeboronation Stoichiometric efficiency Cross-coupling yield

Crystalline Physical Form Enables Accurate Stoichiometric Dosing Versus Amorphous Boronic Acids

Potassium organotrifluoroborates are isolated as crystalline solids that provide consistent physical form and enable accurate weighing for precise stoichiometric control [1]. This contrasts sharply with boronic acids, which often exist as mixtures of boronic acid and boroxine forms, display variable hydration states, and can be difficult to handle due to their amorphous or waxy consistency . The crystalline nature of RBF₃K salts eliminates ambiguity regarding effective molarity and ensures reproducible reaction outcomes across different operators and experimental runs.

Stoichiometric accuracy Physical form consistency Reagent handling

Validated Application Scenarios for Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (CAS 1985700-36-4) Derived from Quantitative Evidence


Suzuki–Miyaura Cross-Coupling in Medicinal Chemistry SAR Campaigns

This compound serves as a bench-stable nucleophilic partner for installing the ortho-trifluoromethoxyphenyl moiety via Suzuki–Miyaura coupling with aryl or heteroaryl halides. The crystalline physical form ensures accurate stoichiometric dispensing for small-scale parallel synthesis, while the open-atmosphere compatibility of RBF₃K reagents [1] eliminates the need for glovebox or Schlenk-line operations during library synthesis. The indefinite ambient stability [1] means a single procurement supports multiple SAR iterations without reagent degradation concerns.

Aqueous-Phase and Bioconjugation Coupling Protocols

The documented stability of potassium organotrifluoroborates in D₂O and TRIS buffers, contrasted with rapid degradation in phosphate buffer [2], positions this reagent for aqueous Suzuki–Miyaura couplings under carefully selected buffer conditions. This buffer-dependent activation profile is particularly relevant for bioconjugation applications where water solubility and physiological compatibility are required, though phosphate buffers must be avoided. The ortho-trifluoromethoxy group provides a metabolically stable fluorinated motif valued in drug design.

Multi-Step Convergent Synthesis Requiring Orthogonal Boron Protection

The stability of the trifluoroborate moiety toward reagents that degrade boronic acids and boronate esters enables this compound to be employed in multi-step synthetic sequences where remote functional group manipulations are performed prior to the final coupling step. This orthogonal stability supports convergent synthetic strategies, allowing the trifluoroborate handle to be carried through oxidation, reduction, or nucleophilic substitution steps that would otherwise necessitate protecting group strategies for boronic acid derivatives.

Process Chemistry Development and Scale-Up Studies

The crystalline physical form, indefinite ambient stability, and reduced protodeboronation characteristics of potassium organotrifluoroborates [1][3] make this compound suitable for process chemistry applications where batch-to-batch consistency and precise stoichiometric control are critical. The ability to conduct reactions in an open atmosphere simplifies reactor setup and reduces capital equipment requirements for pilot-scale operations, while the consistent physical form facilitates reproducible kilogram-scale dosing.

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